molecular formula C15H13N5O4S B2826340 N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-61-3

N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2826340
CAS No.: 851079-61-3
M. Wt: 359.36
InChI Key: DJABOXNFCHUEBL-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 5-methylisoxazole moiety linked via an acetamide bridge to a thioether-substituted imidazole ring. This compound belongs to a class of molecules designed for pharmacological exploration, particularly in oncology and antimicrobial research, due to the known bioactivity of imidazole and isoxazole derivatives .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S/c1-10-8-13(18-24-10)17-14(21)9-25-15-16-6-7-19(15)11-2-4-12(5-3-11)20(22)23/h2-8H,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJABOXNFCHUEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321973
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851079-61-3
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

The structural and functional attributes of N-(5-methylisoxazol-3-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can be contextualized against analogs with modifications in the aryl substituents, heterocyclic cores, or linker groups. Below is a detailed comparison:

Structural Analogues and Substituent Effects

a. Substituent Variations on the Imidazole Ring

  • 4-Nitrophenyl vs. 4-Chlorophenyl: The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () replaces the nitro group with a chloro substituent. This difference may lead to divergent pharmacokinetic profiles .
  • 4-Nitrophenyl vs. 3-Methoxyphenyl :
    The analog 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () features a methoxy group, an electron-donating substituent. Methoxy groups can reduce metabolic oxidation but may decrease binding affinity to targets requiring electron-deficient aromatic interactions .

b. Heterocyclic Core Modifications

  • Imidazole vs. Thiadiazole: Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () replace the imidazole with a thiadiazole ring.

Cytotoxic Activity :

  • Derivatives such as N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)-1H-imidazol-2-yl]thio]acetamide () exhibit IC50 values of ~15.67 µg/mL against C6 glioma and HepG2 cell lines. The nitro group in these analogs likely enhances antiproliferative activity by stabilizing charge-transfer interactions with cellular targets .

Enzyme Inhibition :

  • N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide () targets inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis. The bromophenyl group’s bulkiness may hinder binding compared to the nitro group’s compact electronegativity .
Physicochemical Properties
Compound Name Substituent (Imidazole) Heterocycle LogP (Predicted) Solubility (µg/mL) Key Biological Activity Reference
This compound 4-Nitrophenyl Imidazole 2.8 12.4 Antiproliferative (Theoretical)
2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 4-Chlorophenyl Imidazole 3.5 8.9 Moderate cytotoxicity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Phenyl Thiadiazole 4.1 5.2 DNA intercalation

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